2-(Morpholinomethyl)acrylic acid
Overview
Description
2-(Morpholinomethyl)acrylic acid is an organic compound with the molecular formula C8H13NO3 It is characterized by the presence of a morpholine ring attached to an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Morpholinomethyl)acrylic acid typically involves the reaction of morpholine with acrylic acid under controlled conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic addition of morpholine to acrylic acid, followed by acidification to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products. The use of catalysts and advanced purification techniques such as crystallization and distillation are common in industrial production.
Chemical Reactions Analysis
Types of Reactions: 2-(Morpholinomethyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the acrylic acid moiety to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Substituted morpholine derivatives.
Scientific Research Applications
2-(Morpholinomethyl)acrylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Morpholinomethyl)acrylic acid involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, modulating their activity. The acrylic acid moiety can undergo further chemical modifications, enhancing the compound’s biological activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
2-(Piperidinomethyl)acrylic acid: Similar structure but with a piperidine ring instead of a morpholine ring.
2-(Pyrrolidinomethyl)acrylic acid: Contains a pyrrolidine ring.
2-(Azepanomethyl)acrylic acid: Features an azepane ring.
Uniqueness: 2-(Morpholinomethyl)acrylic acid is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. The oxygen atom in the morpholine ring can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with biological targets. This makes it distinct from other similar compounds with different ring structures.
Biological Activity
2-(Morpholinomethyl)acrylic acid (CAS 4432-44-4) is a compound that has garnered attention due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and applications in various fields, particularly in drug formulation and proteomics.
This compound is characterized by its acrylic acid functionality, which allows it to participate in typical reactions associated with unsaturated carboxylic acids. Its structure includes a morpholinomethyl group, contributing to its zwitterionic nature, which enhances solubility and bioavailability. The molecular formula of the compound is CHNO, with a molecular weight of 171.2 g/mol .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity . Preliminary studies suggest that it may effectively inhibit the growth of various bacterial strains, although detailed mechanisms remain to be fully elucidated. The compound's ability to form complexes with proteins and nucleic acids suggests potential interactions that could enhance its antimicrobial efficacy.
Interaction with Biological Macromolecules
The compound shows promising interactions with biological macromolecules, including proteins and nucleic acids. These interactions could influence the structure and function of these biomolecules, positioning this compound as a useful tool in proteomics and biochemistry. For instance, its binding affinity with specific proteins may be leveraged for drug delivery systems targeting particular biological pathways .
The mode of action of this compound involves the formation of covalent bonds with target biomolecules. It has been observed that the compound can interact with enzymes through the formation of a C-N bond between the nitrogen in the morpholine ring and the carbonyl carbon of target molecules, facilitating proton transfer that leads to enzyme inhibition or activation .
Binding Affinity
Studies have shown that this compound exhibits strong binding energy with certain targets, such as Nek2, with a binding energy of approximately -105 kcal/mol. This high affinity suggests that the compound could effectively modulate various biochemical pathways.
Pharmacokinetics and Toxicity
The pharmacokinetic profile of this compound suggests it has a predicted boiling point around 320 °C and a density of approximately 1.33 g/cm³. However, caution is warranted as the compound is classified as harmful if swallowed or inhaled, indicating potential acute toxicity risks .
Applications in Research and Industry
Due to its unique chemical properties and biological activities, this compound has potential applications in:
- Drug Formulation : Its zwitterionic nature may enhance drug solubility and bioavailability.
- Antimicrobial Agents : Development of new antimicrobial agents based on its structure.
- Proteomics : Utilization in studies involving protein interactions and modifications.
Case Studies and Research Findings
Properties
IUPAC Name |
2-(morpholin-4-ylmethyl)prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-7(8(10)11)6-9-2-4-12-5-3-9/h1-6H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZSSKAOSOCVPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CN1CCOCC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30439182 | |
Record name | 2-(Morpholinomethyl)acrylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30439182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4432-44-4 | |
Record name | 2-(Morpholinomethyl)acrylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30439182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Morpholinomethyl)acrylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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